

# Trovaflloxacin CAS number and molecular structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Trovaflloxacin (Standard)*

Cat. No.: *B114552*

[Get Quote](#)

An In-depth Technical Guide to Trovaflloxacin

## Core Substance Identification

Trovaflloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic. It was developed for the treatment of a wide range of bacterial infections. However, its use has been severely restricted due to the risk of severe, idiosyncratic hepatotoxicity.

| Identifier        | Value                                                                                                               | Reference                               |
|-------------------|---------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 147059-72-1                                                                                                         | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>20</sub> H <sub>15</sub> F <sub>3</sub> N <sub>4</sub> O <sub>3</sub>                                        | <a href="#">[2]</a>                     |
| Molecular Weight  | 416.36 g/mol                                                                                                        | <a href="#">[2]</a>                     |
| IUPAC Name        | 7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-[1][3]naphthyridine-3-carboxylic acid | <a href="#">[2]</a>                     |
| Synonyms          | Trovan, Turvel, CP-99,219                                                                                           | <a href="#">[2]</a>                     |
| InChI Key         | WVPSKSLAZQPAKQ-<br>CDMJZVDBSA-N                                                                                     | <a href="#">[1]</a>                     |
| SMILES            | C1[C@@H]2--INVALID-LINK--<br>CN1                                                                                    |                                         |

## Molecular Structure

Caption: 2D Molecular Structure of Trovafloxacin.

## Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Trovafloxacin exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[\[1\]](#)[\[2\]](#) These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

The inhibition of these enzymes by trovafloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome. This disruption of DNA integrity ultimately results in bacterial cell death. The mechanism of action is distinct from that of other antibiotic classes like penicillins, cephalosporins, and macrolides, meaning there is no cross-resistance.

## Signaling Pathway: Inhibition of Bacterial DNA Replication



[Click to download full resolution via product page](#)

Caption: Trovafloxacin's dual inhibition of DNA gyrase and topoisomerase IV.

## Quantitative Pharmacological Data Pharmacokinetic Parameters in Healthy Adults

| Parameter                                      | Value                                                     | Conditions                 | Reference |
|------------------------------------------------|-----------------------------------------------------------|----------------------------|-----------|
| Bioavailability                                | ~88-91%                                                   | Oral administration        | [1][4]    |
| Time to Peak Concentration (T <sub>max</sub> ) | ~1 hour                                                   | Single oral dose           | [3][5]    |
| Half-life (t <sub>1/2</sub> )                  | 9.1 - 12.7 hours                                          | Oral and IV administration | [1][3][5] |
| Protein Binding                                | ~70%                                                      | In serum                   | [5]       |
| Metabolism                                     | Primarily conjugation (glucuronidation and N-acetylation) | Minimal CYP450 involvement | [1]       |
| Excretion                                      | ~50% unchanged (43% in feces, 6% in urine)                | Oral administration        | [1]       |

## Peak Tissue Concentrations after Intravenous Administration

| Tissue   | Peak Concentration (µg/g)<br>(Mean ± SEM) | Reference |
|----------|-------------------------------------------|-----------|
| Liver    | 35.06 ± 5.89                              | [6]       |
| Pancreas | 32.36 ± 20.18                             | [6]       |
| Kidney   | 27.20 ± 10.68                             | [6]       |
| Lung     | 22.51 ± 7.11                              | [6]       |
| Spleen   | 21.77 ± 11.33                             | [6]       |

## In Vitro Activity against Bacterial Topoisomerases

| Enzyme           | IC <sub>50</sub> (µM) | CC <sub>25</sub> (µM) | Organism      | Reference |
|------------------|-----------------------|-----------------------|---------------|-----------|
| DNA Gyrase       | 40                    | 3.2                   | S. pneumoniae | [7]       |
| Topoisomerase IV | 10-20                 | 1.0                   | S. pneumoniae | [7]       |

IC<sub>50</sub>: 50% inhibitory concentration; CC<sub>25</sub>: concentration causing 25% DNA cleavage.

## Minimum Inhibitory Concentrations (MICs) for Selected Pathogens

| Organism                 | MIC <sub>50</sub> (mg/L) | MIC <sub>90</sub> (mg/L) | Reference |
|--------------------------|--------------------------|--------------------------|-----------|
| Staphylococcus aureus    | 0.032                    | -                        | [8]       |
| Streptococcus pneumoniae | 0.064                    | 0.125                    | [8][9]    |
| Enterococcus faecalis    | 0.25                     | -                        | [8]       |
| Haemophilus influenzae   | 0.03                     | 0.03                     |           |
| Escherichia coli         | 0.12                     | 0.25                     |           |

## Hepatotoxicity: Signaling Pathways and Mechanisms

The clinical use of trovafloxacin was halted due to its association with idiosyncratic drug-induced liver injury (IDILI). Research suggests that trovafloxacin sensitizes hepatocytes to inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), leading to apoptosis and liver damage.

## Signaling Pathway: Trovafloxacin and TNF- $\alpha$ Induced Hepatotoxicity



[Click to download full resolution via product page](#)

Caption: Key signaling pathways in trovafloxacin/TNF- $\alpha$ -mediated hepatotoxicity.

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

- Preparation of Trovafloxacin Stock Solution: A stock solution of trovafloxacin is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280  $\mu$ g/mL).
- Serial Dilutions: A two-fold serial dilution of the trovafloxacin stock is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

- **Bacterial Inoculum Preparation:** A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in each well.
- **Inoculation and Incubation:** The wells of the microtiter plate containing the serially diluted trovaflloxacin are inoculated with the bacterial suspension. The plate is incubated at 35-37°C for 16-20 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of trovaflloxacin that completely inhibits visible growth of the bacteria.

## DNA Gyrase Supercoiling Inhibition Assay

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, ATP, and a buffer solution (e.g., Tris-HCl, MgCl<sub>2</sub>, KCl, DTT, and bovine serum albumin).
- **Enzyme and Inhibitor Addition:** Purified bacterial DNA gyrase (subunits GyrA and GyrB) is added to the reaction mixture. Trovaflloxacin at various concentrations is also added.
- **Incubation:** The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to occur.
- **Reaction Termination and Analysis:** The reaction is stopped by the addition of a stop solution (e.g., SDS and proteinase K). The DNA topoisomers (supercoiled and relaxed) are then separated by agarose gel electrophoresis.
- **IC<sub>50</sub> Determination:** The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified, and the IC<sub>50</sub> is calculated as the concentration of trovaflloxacin that reduces the supercoiling activity by 50%.

## In Vitro Hepatotoxicity Assay using HepG2 Cells

- **Cell Culture:** Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO<sub>2</sub>.

- Cell Seeding and Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of trovafloxacin, TNF- $\alpha$ , or a combination of both.
- Cytotoxicity Assessment: After a specified incubation period (e.g., 24 hours), cell viability is assessed using a standard assay such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
- Apoptosis and Signaling Pathway Analysis:
  - Caspase Activity: Caspase-3/7, -8, and -9 activities are measured using commercially available luminescent or fluorescent kits.
  - Western Blotting: Protein lysates are collected to analyze the phosphorylation status and expression levels of key signaling proteins such as JNK, ERK, and I $\kappa$ B $\alpha$ .
  - DNA Damage: DNA damage can be assessed by immunofluorescence staining for  $\gamma$ -H2AX foci.
- Data Analysis: The results are analyzed to determine the synergistic cytotoxic effect of trovafloxacin and TNF- $\alpha$  and to elucidate the underlying molecular mechanisms.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Trovafloxacin - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Trovafloxacin - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 3. Multiple-dose pharmacokinetics and safety of trovafloxacin in healthy volunteers - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Oral Bioavailability and Pharmacokinetics of Trovafloxacin in Patients with AIDS - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]

- 5. Pharmacokinetics and safety of trovafloxacin (CP-99,219), a new quinolone antibiotic, following administration of single oral doses to healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of [18F]Trovafloxacin in Healthy Human Subjects Studied with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of the new fluoroquinolone trovafloxacin (CP-99,219) against DNA gyrase and topoisomerase IV mutants of *Streptococcus pneumoniae* selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Trovafloxacin CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b114552#trovafloxacin-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b114552#trovafloxacin-cas-number-and-molecular-structure)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

